(6-phenylpyridin-3-yl)boronic Acid

Overview

Description

“(6-Phenylpyridin-3-yl)boronic acid” is a chemical compound . It can be used to prepare biologically significant 3-arylcoumarins by reacting with 3-chlorocoumarin through Suzuki reaction .

Molecular Structure Analysis

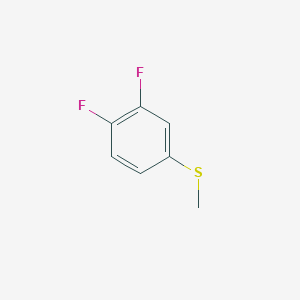

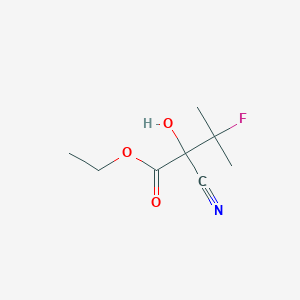

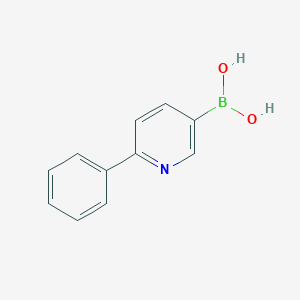

The molecular weight of “this compound” is 199.02 . Its IUPAC name is 6-phenyl-3-pyridinylboronic acid and its InChI code is 1S/C11H10BNO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8,14-15H .Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains such as that of serine . They can be used in various sensing applications, including homogeneous assays or heterogeneous detection .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 199.02 . Its IUPAC name is 6-phenyl-3-pyridinylboronic acid and its InChI code is 1S/C11H10BNO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8,14-15H .Scientific Research Applications

Synthesis and Cross-Coupling Reactions

(6-phenylpyridin-3-yl)boronic acid and its derivatives are pivotal in the synthesis of complex organic molecules. A notable application is in Suzuki cross-coupling reactions, where these compounds act as partners, facilitating the creation of new pyridine libraries. This is achieved through regioselective halogen-metal exchange followed by quenching with triisopropylborate, leading to single regioisomeric boronic acid or ester products. The synthesized compounds can undergo palladium-catalyzed coupling with aryl halides, enabling the production of diverse pyridine derivatives (Bouillon et al., 2003).

Carbohydrate Recognition

A significant application of boronic acids, including this compound derivatives, is in the recognition and complexation of carbohydrates. These compounds have been shown to form complexes with glycopyranosides under neutral conditions, a critical attribute for designing receptors and sensors aimed at cell-surface glycoconjugates. This ability is particularly relevant in biomedical research, where selective recognition of cellular structures is crucial (Dowlut & Hall, 2006).

Phosphorescent Host Materials

This compound derivatives also find applications in the development of novel phosphorescent materials. These compounds serve as building blocks for creating host materials with desirable photophysical properties. For instance, triphenylpyridine derivatives synthesized from these boronic acids exhibit high triplet energy levels and emit blue fluorescence, making them suitable for use in optoelectronic devices (Zhang et al., 2020).

Enantioselective Catalysis

In the realm of asymmetric synthesis, boronic acids, including derivatives of this compound, act as catalysts in enantioselective reactions. An example is the aza-Michael addition of hydroxamic acid to quinone imine ketals, where chiral boronic acid catalysts facilitate the reaction to yield densely functionalized cyclohexanes with high enantioselectivity (Hashimoto et al., 2015).

Fluorescence Sensing

Boronic acid derivatives, including this compound, are used in the development of fluorescent chemosensors. These sensors exploit the interaction between boronic acids and cis-diols, enabling the detection of bioactive substances such as carbohydrates, dopamine, and ions. This makes them valuable tools in diagnostics and biochemical research (Huang et al., 2012).

Mechanism of Action

Target of Action

(6-Phenylpyridin-3-yl)boronic acid primarily targets enzymes that contain serine residues in their active sites. These enzymes are often involved in various biochemical pathways, including proteolysis and signal transduction. The boronic acid moiety interacts with the serine residue, forming a reversible covalent bond, which inhibits the enzyme’s activity .

Mode of Action

The compound interacts with its target enzymes by forming a boronate ester with the hydroxyl group of the serine residue. This interaction is reversible and can inhibit the enzyme’s catalytic activity. The inhibition occurs because the formation of the boronate ester prevents the serine residue from participating in its usual catalytic functions .

Biochemical Pathways

By inhibiting serine proteases, this compound affects pathways involved in protein degradation and signal transduction. This can lead to downstream effects such as altered cellular signaling, reduced protein turnover, and potential impacts on cell growth and apoptosis .

Result of Action

At the molecular level, the inhibition of serine proteases by this compound leads to a decrease in proteolytic activity. This can result in reduced degradation of proteins, which may affect various cellular processes. At the cellular level, this inhibition can lead to changes in cell signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other chemicals. For instance, the formation of the boronate ester is pH-dependent, with optimal activity observed at neutral to slightly basic pH levels. High temperatures can lead to the degradation of the compound, reducing its efficacy. Additionally, the presence of competing nucleophiles can affect the stability and activity of the boronate ester .

Safety and Hazards

Future Directions

Boronic acids are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . All these uses and applications are covered in this mini-review of papers published during 2013 .

properties

IUPAC Name |

(6-phenylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUPVXOENTCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376384 | |

| Record name | (6-Phenylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155079-10-0 | |

| Record name | (6-Phenylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-Phenylpyridin-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.